![molecular formula C41H70O13 B3028342 ginsenoside F5 CAS No. 189513-26-6](/img/structure/B3028342.png)
ginsenoside F5
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Overview
Description
Ginsenoside F5 is a biologically active compound from ginseng berry . It may have a variety of medicinal effects including hepatoprotective activity . It remarkably inhibits the growth of HL-60 cells by the apoptosis pathway .
Synthesis Analysis
Ginsenoside F5 is synthesized in the Panax ginseng species, which are abundant in its root . The biosynthesis of ginsenosides involves several key enzymes . With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis .Molecular Structure Analysis
The molecular formula of Ginsenoside F5 is C41H70O13 . Further details about its molecular structure can be obtained through techniques like NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS) .Chemical Reactions Analysis
The chemical reactions involving Ginsenoside F5 can be analyzed using techniques like multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .Physical And Chemical Properties Analysis
The physical and chemical properties of Ginsenoside F5 can be analyzed using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) .Scientific Research Applications
Antitumor Properties
Ginsenoside F5, derived from Panax ginseng, exhibits promising antitumor effects. It induces tumor cell apoptosis, reduces proliferation, inhibits invasion, and combats metastasis. Additionally, it reverses multidrug resistance in tumor cells . These properties make it a potential candidate for cancer therapy.
Drug Delivery Systems (DDSs)
Despite its therapeutic potential, ginsenosides face challenges due to their physical and chemical properties (e.g., low solubility, poor stability, short half-life). Researchers have explored ginsenoside-based delivery systems, including polymer nanoparticles, liposomes, micelles, and biomimetic nanoparticles. These systems aim to enhance bioavailability and target specific tissues, ultimately improving clinical applications .
Neuroprotection and Cardioprotection
Ginsenosides, including F5, have demonstrated neuroprotective and cardioprotective effects. They may play a role in safeguarding neural and cardiovascular health .
Anti-Obesity and Antidiabetic Effects
Studies suggest that ginsenosides contribute to managing obesity and diabetes. Their mechanisms involve regulating glucose metabolism, enhancing insulin sensitivity, and promoting weight loss .
Angiogenesis Inhibition
Ginsenosides can modulate angiogenesis—the formation of new blood vessels. Inhibiting angiogenesis is crucial for controlling tumor growth. Ginsenoside F5 may play a role in this process .
Rare Triterpenoid Biosynthesis
Enzymes involved in ginsenoside biosynthesis impact the diversity of triterpenoids. Understanding these biosynthetic pathways can lead to novel applications in drug development .
Mechanism of Action
Target of Action
Ginsenosides, including Ginsenoside F5, are known to target cancer cells . They interact with these cells and modify their fundamental hallmarks, which include high metabolic activity, mitochondrial dysfunction, and resistance to cell death . This interaction affects the tissue structure, function, and metabolism of tumor cells and their internal and external environment .
Mode of Action
Ginsenosides are amphiphilic and may interact with and change the properties of cell membranes . When ginsenosides enter the gastrointestinal tract, they can interact with the gut microbiota . This interaction with the gut microbiota may represent a potential mechanism for the therapeutic effects of ginsenosides .
Biochemical Pathways
The biosynthetic pathways of ginsenosides comprise more than 20 steps of continuous enzymatic reactions . Key enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), squalene epoxidase (SQE), dammarenediol-II synthase (DS), β -amyrin synthase (AS), cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT) are involved .
Pharmacokinetics
It is known that ginsenosides have inherently low absorption rates . This low bioavailability is one of the major hurdles that need to be overcome to advance its use in clinical settings .
Result of Action
The result of Ginsenoside F5’s action is primarily seen in its potential anti-cancer effects . By modifying the fundamental hallmarks of tumor cells, Ginsenoside F5 may enable tumor cells to proliferate, invade and avoid apoptosis .
Action Environment
The action of Ginsenoside F5 is influenced by the environment in the gastrointestinal tract. The gut microbiota plays a significant role in the therapeutic effects of ginsenosides . Therefore, factors that influence the gut microbiota, such as diet and other environmental factors, could potentially influence the action, efficacy, and stability of Ginsenoside F5 .
Safety and Hazards
Future Directions
The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production . This opens up new avenues for the potential application of Ginsenoside as a therapeutic drug for various ailments .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35+,36-,38+,39+,40+,41-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQPASKWCJCPI-DOGUGFTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ginsenoside F5 |
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